molecular formula C20H31O4- B1258550 (5Z,8R,9E,11Z,14Z)-8-hydroperoxyicosa-5,9,11,14-tetraenoate

(5Z,8R,9E,11Z,14Z)-8-hydroperoxyicosa-5,9,11,14-tetraenoate

Cat. No. B1258550
M. Wt: 335.5 g/mol
InChI Key: QQUFCXFFOZDXLA-GTYUHVKWSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

8(R)-HPETE(1-) is conjugate base of 8(R)-HPETE arising from deprotonation of the carboxylic acid function. It is a HPETE anion and an 8-HPETE(1-). It is a conjugate base of an 8(R)-HPETE. It is an enantiomer of an 8(S)-HPETE(1-).

Scientific Research Applications

Enzymic Activities and Biochemical Pathways

  • Allene Oxide and Aldehyde Biosynthesis in Starfish Oocytes : This research highlights the biosynthesis of allene oxide, specifically the (8R)-8,9-epoxyeicosa-(5Z,9,11Z,14Z)-tetraenoic acid, via (8R)-lipoxygenase metabolism of arachidonic acid in starfish oocytes. It also discusses the formation of alpha-ketol and other enzymic activities detected in the oocytes, providing insights into cellular development stages (Brash et al., 1991).

  • Epoxide Ring Opening in Synthesis : The study developed a methodology for the synthesis of lipoxygenase metabolites, particularly focusing on (11R,12S,5Z,7E,9E,14Z)-di-hydroxyeicosa-5,7,9,14-tetraenoic acid (DiHETE), which shows the potential for exploring novel synthetic routes in chemical and biochemical research (Kobayashi et al., 1997).

  • Cytochrome P450 Oxidation of Fatty Acids : The oxidation of polyunsaturated fatty acids by cytochrome P450 to hydroxy and epoxy fatty acids is a key process. This research outlines the formation of hydroxy fatty acids, including 13-hydroxyeicosa-5Z,8Z,11Z,14Z-tetraenoic acid, and their pharmacological effects on cells, highlighting the significance of these processes in biological systems (Oliw et al., 1996).

  • Lipoxygenase Pathway in Marine Organisms : A study on the sea whip coral, Plexaura homomalla, identified a lipoxygenase pathway leading to alpha-ketol formation, providing insights into the nonenzymatic breakdown of enzymatically formed allene oxide, important in understanding natural biosynthesis pathways in marine organisms (Brash et al., 1987).

Synthesis and Application in Clinical Trials

  • Synthesis for Clinical Trials : The robust synthesis of 15(S)-hydroxyeicosa-5,8,11,13-tetraenoic acid sodium salt, utilizing a biooxidation process, was established for clinical trials, showcasing the practical applications of these compounds in medical research and treatment (Conrow et al., 2011).

  • Effect on Intracellular Calcium Release : Research on the effects of lipoxygenase products on intracellular calcium release in human neutrophils highlights the biological significance of these compounds in cellular signaling and immune response (Reynaud & Pace-Asciak, 1997).

Biochemical Transformations and Mechanisms

  • Allene Oxide Synthase Activity : The study on the allene oxide synthase activity, transforming hydroperoxides to epoxyalcohols, offers insights into the mechanisms of enzymatic transformations in biological systems, essential for understanding various biochemical pathways (Song et al., 1993).

  • Catalysed Transformations of Fatty Acid Hydroperoxides : This research explores the catalytic transformations of fatty acid hydroperoxides, indicating the complexity and diversity of chemical reactions involving these compounds in different biological contexts (Haynes & Vonwiller, 1990).

  • Eicosanoids in Marine Organisms : The isolation of eicosanoids from marine sources, such as starfish, underscores the wide distribution and biological significance of these compounds across different species (D’Auria et al., 1988).

  • Enantiomeric Separation in Fatty Acids : The enantiomeric separation and analysis of unsaturated hydroperoxy fatty acids, crucial in understanding the stereochemical aspects of these molecules, highlights the importance of chiral analysis in biochemistry (Garscha et al., 2008).

properties

Molecular Formula

C20H31O4-

Molecular Weight

335.5 g/mol

IUPAC Name

(5Z,8R,9E,11Z,14Z)-8-hydroperoxyicosa-5,9,11,14-tetraenoate

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-13-16-19(24-23)17-14-11-12-15-18-20(21)22/h6-7,9-11,13-14,16,19,23H,2-5,8,12,15,17-18H2,1H3,(H,21,22)/p-1/b7-6-,10-9-,14-11-,16-13+/t19-/m0/s1

InChI Key

QQUFCXFFOZDXLA-GTYUHVKWSA-M

Isomeric SMILES

CCCCC/C=C\C/C=C\C=C\[C@@H](C/C=C\CCCC(=O)[O-])OO

Canonical SMILES

CCCCCC=CCC=CC=CC(CC=CCCCC(=O)[O-])OO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5Z,8R,9E,11Z,14Z)-8-hydroperoxyicosa-5,9,11,14-tetraenoate
Reactant of Route 2
(5Z,8R,9E,11Z,14Z)-8-hydroperoxyicosa-5,9,11,14-tetraenoate
Reactant of Route 3
(5Z,8R,9E,11Z,14Z)-8-hydroperoxyicosa-5,9,11,14-tetraenoate
Reactant of Route 4
(5Z,8R,9E,11Z,14Z)-8-hydroperoxyicosa-5,9,11,14-tetraenoate
Reactant of Route 5
(5Z,8R,9E,11Z,14Z)-8-hydroperoxyicosa-5,9,11,14-tetraenoate
Reactant of Route 6
(5Z,8R,9E,11Z,14Z)-8-hydroperoxyicosa-5,9,11,14-tetraenoate

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